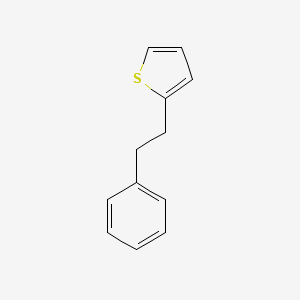
2-(2-Phenylethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethyl)thiophene is an organic compound with the molecular formula C12H12S It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a phenethyl group attached to the second position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene is coupled with phenethylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Applications De Recherche Scientifique
2-(2-Phenylethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of 2-(2-Phenylethyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell signaling and function. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In electronic applications, its unique electronic properties are utilized to enhance the performance of devices such as organic semiconductors and LEDs .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound of 2-(2-Phenylethyl)thiophene, with a simpler structure.
2-Phenylthiophene: Similar structure but with a phenyl group instead of a phenethyl group.
2-Methylthiophene: Contains a methyl group at the second position of the thiophene ring.
Uniqueness: this compound is unique due to the presence of the phenethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenethyl group can influence the compound’s biological activity and electronic properties, making it a valuable compound for diverse applications .
Propriétés
Formule moléculaire |
C12H12S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
2-(2-phenylethyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H,8-9H2 |
Clé InChI |
YOUKACFJPBBLKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


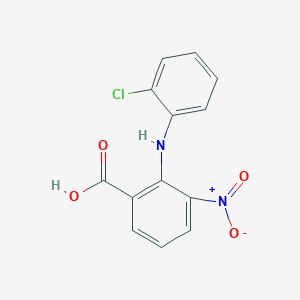
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)


![4-phenylthieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B8668887.png)

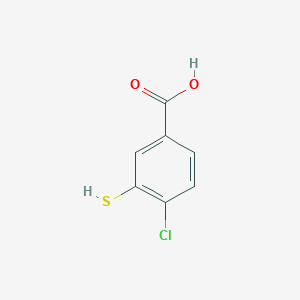
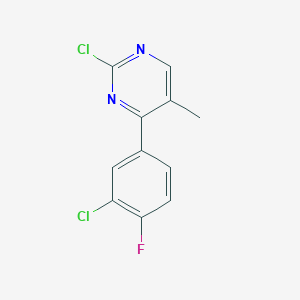
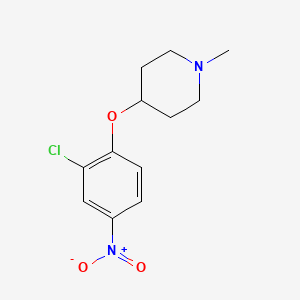
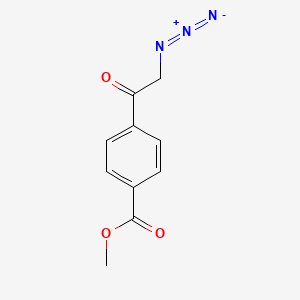

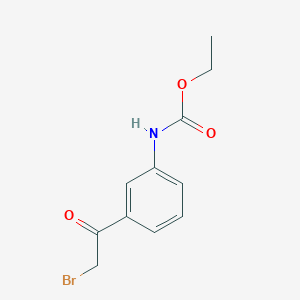
![Tert-butyl(4-chloro-2-{[4-(methylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8668934.png)

